2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride
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Description
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N4 and its molecular weight is 261.15. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to interact with various targets such as the aromatase enzyme and the colchicine binding site of tubulin . These targets play crucial roles in biological processes such as hormone synthesis and cell division, respectively.
Mode of Action
In the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity and subsequently alter the biochemical pathways it is involved in.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been associated with the inhibition of aromatase, an enzyme involved in the biosynthesis of estrogens . Additionally, some 1,2,4-triazole derivatives have been found to interact with tubulin, a protein essential for mitosis .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown potent inhibitory activities against various cancer cell lines
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit potent inhibitory activities against certain cancer cell lines . This suggests that it may interact with key enzymes and proteins involved in cellular proliferation.
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This indicates that it can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Properties
IUPAC Name |
2-(4-phenyltriazol-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-6-7-14-8-10(12-13-14)9-4-2-1-3-5-9;;/h1-5,8H,6-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDQUYZJKQRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.